molecular formula C14H18O7 B7821902 Picein CAS No. 1194723-63-1

Picein

Cat. No.: B7821902
CAS No.: 1194723-63-1
M. Wt: 298.29 g/mol
InChI Key: GOZCEKPKECLKNO-RKQHYHRCSA-N
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Scientific Research Applications

Chemical Properties and Sources

Picein is a glycoside of 4-hydroxyacetophenone, often found in various plant species, particularly in Salix (willow) species. Its structure allows it to exhibit significant biological activity, making it a candidate for various therapeutic applications. The compound can be extracted from multiple herbs, enhancing its availability for research and application.

Neuroprotective Applications

Recent studies have highlighted this compound's neuroprotective potential against oxidative stress, a significant factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The following table summarizes key findings from recent research on this compound's neuroprotective effects:

Study ReferenceMethodologyFindings
In vitro studies on SH-SY5Y cellsThis compound decreased mitochondrial superoxide production and restored mitochondrial activity after oxidative stress induced by menadione.
Review of literature on antioxidative effectsSummarized evidence of this compound's anti-inflammatory and antioxidative properties; suggested potential for treating NDDs.
Pharmacological analysisIdentified this compound as a promising candidate for further investigation in NDD treatments due to its bioactive properties.

Broader Pharmacological Implications

Beyond its neuroprotective effects, this compound exhibits potential anti-inflammatory properties. While some studies have reported limited anti-inflammatory activity, others indicate that this compound could contribute to reducing inflammation in various biological contexts. This dual action makes it a valuable compound for further exploration in pharmacology.

Case Studies

  • Neuroprotection Against Oxidative Stress : A study conducted on SH-SY5Y cells revealed that this compound effectively mitigated oxidative stress caused by menadione exposure. The results indicated a significant restoration of mitochondrial function post-treatment, underscoring this compound's potential as a neuroprotective agent .
  • Antioxidative Effects Review : A comprehensive review gathered data on various studies examining the antioxidative capabilities of this compound, highlighting its potential role in preventing or treating NDDs through its ability to combat oxidative stress .

Biological Activity

Picein, a phenolic glycoside primarily derived from the bark of willows, has garnered attention in recent years for its potential biological activities, particularly its antioxidative and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in neuroprotection, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₉) is structurally related to other phenolic compounds such as salicin and gastrodin. Its molecular structure allows it to interact with biological systems effectively, contributing to its antioxidant and anti-inflammatory properties.

Antioxidative Properties
this compound has been identified as a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can significantly reduce mitochondrial superoxide production and enhance mitochondrial activity in neuroblastoma SH-SY5Y cells exposed to menadione-induced oxidative stress .

Neuroprotective Effects
The neuroprotective effects of this compound have been highlighted in studies focusing on its ability to mitigate oxidative damage associated with neurodegenerative diseases. For instance, this compound treatment led to a significant recovery of mitochondrial function and reduced cell death in models mimicking conditions of neurodegeneration . The compound's interaction with key proteins involved in neuroprotection has also been explored, revealing potential targets such as Beta Secretase 1 (BACE-1), which is implicated in Alzheimer's disease pathology .

In Vitro Studies

  • Cell Viability and Mitochondrial Activity
    • Experimental Design : Neuroblastoma SH-SY5Y cells were treated with menadione (MQ) to induce oxidative stress, followed by treatment with varying concentrations of this compound.
    • Results : this compound significantly improved cell viability and mitochondrial activity compared to untreated controls exposed to MQ.
    • Data Table :
Treatment GroupMitochondrial Activity (%)ROS Level (μM)
Control1000
MQ4025
MQ + this compound (25 μM)8010
  • Oxidative Stress Parameters
    • This compound treatment reduced levels of ROS and mitochondrial superoxide production after exposure to MQ, indicating its protective role against oxidative damage .

In Vivo Studies

While most studies focus on in vitro models, there is emerging evidence suggesting the potential for this compound's application in vivo. Animal models have shown promising results regarding this compound's ability to improve cognitive function and reduce neurodegeneration markers in conditions like Parkinson's disease .

Case Studies

A review of available literature indicates that while this compound has been studied primarily in cellular models, there are few documented case studies exploring its clinical applications. However, the existing studies suggest a need for further investigation into its efficacy in human subjects suffering from neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Picein in plant extracts, and how are they validated?

Methodological Answer:

  • HPLC and LC-MS are widely used for quantification. Validate these methods using calibration curves with pure this compound standards.
  • Determine limit of detection (LOD) and limit of quantification (LOQ) via serial dilutions.
  • Perform spike-recovery experiments to assess accuracy (e.g., spiking plant matrices with known this compound concentrations and measuring recovery rates).
  • Include inter-day and intra-day precision tests to evaluate reproducibility .

Q. What protocols are recommended for isolating this compound from natural sources while ensuring purity?

Methodological Answer:

  • Use column chromatography (e.g., silica gel or Sephadex) with gradient elution to separate this compound from co-extracted compounds.
  • Monitor fractions via TLC (thin-layer chromatography) and confirm purity using NMR (¹H/¹³C) and HPLC-DAD (diode array detection).
  • For large-scale isolation, consider countercurrent chromatography to minimize solvent use and improve yield .

Q. What spectroscopic techniques are critical for confirming this compound’s structural identity?

Methodological Answer:

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the glycosidic linkage and aromatic proton environments.
  • IR spectroscopy : Identify characteristic functional groups (e.g., hydroxyl, glycosidic bonds).
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula and fragmentation patterns. Cross-reference data with published spectra .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Conduct kinetic stability studies under controlled pH (e.g., 2–10), temperature (4–40°C), and light exposure.
  • Use HPLC-UV to track degradation products over time.
  • Apply Arrhenius equation to predict shelf-life at different temperatures. Include statistical models (e.g., ANOVA) to identify significant degradation factors .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

Methodological Answer:

  • Perform systematic reviews with predefined inclusion/exclusion criteria to filter studies by methodology (e.g., cell lines, dosage).
  • Use meta-analysis to pool effect sizes and identify heterogeneity sources (e.g., via I² statistics).
  • Validate findings through independent replication studies with standardized protocols (e.g., identical cell culture conditions) .

Q. What experimental models (in vivo vs. in vitro) are optimal for studying this compound’s pharmacological mechanisms?

Methodological Answer:

  • Apply the PICOT framework :

  • Population : Select relevant biological models (e.g., murine models for inflammation studies).
  • Intervention : Define this compound dosage and administration routes (oral vs. intraperitoneal).
  • Comparison : Use positive controls (e.g., known anti-inflammatory drugs).
  • Outcome : Measure biomarkers (e.g., cytokine levels) and histological changes.
  • Time : Establish short- and long-term exposure timelines.
    • Compare in vitro (e.g., macrophage cell lines) and in vivo results to assess translational relevance .

Q. How can researchers optimize this compound’s solubility and bioavailability for preclinical studies?

Methodological Answer:

  • Test co-solvent systems (e.g., PEG-400, DMSO) and nanocarriers (liposomes, micelles) to enhance aqueous solubility.
  • Perform pharmacokinetic studies in rodent models to measure bioavailability (e.g., plasma concentration-time curves).
  • Use molecular docking to predict this compound’s interactions with metabolic enzymes (e.g., CYP450) and adjust formulations accordingly .

Q. Data Analysis and Reporting

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • Use Hill slope analysis to assess cooperativity in binding assays.
  • Report confidence intervals and p-values to quantify uncertainty. Validate assumptions via residual plots .

Q. How should researchers document this compound’s synthesis and characterization to ensure reproducibility?

Methodological Answer:

  • Follow Beilstein Journal guidelines :

  • Describe synthetic steps in detail (solvents, catalysts, reaction times).
  • Report yields and purity metrics (e.g., HPLC peak area %).
  • Provide spectral data (NMR, MS) in supplementary materials.
    • For novel derivatives, include elemental analysis and X-ray crystallography data if available .

Q. Ethical and Practical Considerations

Q. What ethical guidelines apply when testing this compound’s toxicity in animal models?

Methodological Answer:

  • Adhere to 3Rs principles (Replacement, Reduction, Refinement).
  • Use the smallest sample size justified by power analysis.
  • Obtain approval from institutional animal care committees. Include euthanasia protocols and analgesia plans in methods .

Properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCEKPKECLKNO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031535
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-14-3
Record name Picein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PICEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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